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Compound of Interest

Compound Name: Isocaffeine

Cat. No.: B195696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional

distinctions between caffeine and its isomer, isocaffeine. While both molecules share the

same chemical formula and xanthine backbone, the positional difference of a single methyl

group leads to significant variations in their physicochemical properties, spectroscopic

signatures, and biological activities. This document outlines these core differences to aid in

research, analytical method development, and drug discovery efforts.

Core Structural and Nomenclature Differences
Caffeine and isocaffeine are positional isomers of trimethylxanthine. The foundational

structure for both is xanthine, a purine base. The key distinction lies in the placement of the

three methyl (-CH3) groups on the xanthine scaffold.

Caffeine is chemically designated as 1,3,7-trimethylxanthine. The methyl groups are

attached to the nitrogen atoms at positions 1, 3, and 7.[1]

Isocaffeine is chemically designated as 1,3,9-trimethylxanthine. Two methyl groups are in

the same position as caffeine (N1 and N3), but the third is located on the nitrogen atom at

position 9 of the imidazole ring.[2][3]

This seemingly minor shift from N7 to N9 fundamentally alters the molecule's geometry and

electron distribution.
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Caffeine (1,3,7-Trimethylxanthine)

Isocaffeine (1,3,9-Trimethylxanthine)

Click to download full resolution via product page

Caption: Chemical structures of Caffeine and Isocaffeine.

Comparative Physicochemical Properties
The variance in methyl group position directly impacts the intermolecular forces and crystal

lattice structure, resulting in different physical properties. Isocaffeine's higher melting point

suggests a more stable crystal lattice, requiring more energy to disrupt.
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Property
Caffeine (1,3,7-
Trimethylxanthine)

Isocaffeine (1,3,9-
Trimethylxanthine)

CAS Number 58-08-2 519-32-4

Molecular Formula C₈H₁₀N₄O₂ C₈H₁₀N₄O₂

Molecular Weight 194.19 g/mol 194.19 g/mol [4]

Appearance
Odorless, white needles or

powder[5]
White to off-white solid[3]

Melting Point 235–238 °C[5]
288–290 °C (with

decomposition)[2]

Water Solubility

Moderately soluble; 2.17 g/100

mL at 25°C, 66.6 g/100 mL at

100°C[6]

Highly soluble; >20 mg/mL (>2

g/100 mL)[7]

pKa (Conjugate Acid) ~0.6 - 0.7[8] 0.74 (Predicted)[7]

Spectroscopic Analysis and Isomer Differentiation
The structural isomerism of caffeine and isocaffeine necessitates robust analytical techniques

for their differentiation and quantification. Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) are primary methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are definitive methods for distinguishing the isomers. The

chemical environment of the N-methyl groups and the protons and carbons in the imidazole

ring are distinct.

¹H NMR: The chemical shifts of the three N-methyl singlets and the C8-H proton are unique

for each isomer. For caffeine, the N7-methyl signal is characteristic, while for isocaffeine,

the N9-methyl signal provides a clear distinction.

¹³C NMR: The resonance of the carbons in the imidazole ring (C4, C5, C8) and the methyl

carbons (N1-CH₃, N3-CH₃, N7/N9-CH₃) will differ significantly between the two molecules.
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NMR Signal
Caffeine (1,3,7-
trimethylxanthine)
Chemical Shift (ppm)

Isocaffeine (1,3,9-
trimethylxanthine)
Chemical Shift (ppm)

¹H N1-CH₃ ~3.40[9] Expected to be similar

¹H N3-CH₃ ~3.57[9] Expected to be similar

¹H N7-CH₃ ~4.00[9] N/A

¹H N9-CH₃ N/A
Expected to be distinct from

N7-CH₃ of caffeine

¹H C8-H ~7.53 (in CDCl₃)[9]
Expected to be different due to

proximity to N9-CH₃

¹³C Carbons

C2, C4, C5, C6, C8 and methyl

carbons have well-defined

shifts.[5]

C4, C5, C8 and N9-CH₃

signals are expected to be key

differentiators. (Specific data

not readily available in cited

literature)[10]

Note: Specific, experimentally verified NMR chemical shifts for isocaffeine are not widely

published. The expected differences are based on established principles of NMR spectroscopy.

Mass Spectrometry (MS)
While both isomers have the same molecular weight (m/z 195 for [M+H]⁺), their fragmentation

patterns under tandem mass spectrometry (MS/MS) can be used for identification. The primary

fragmentation for caffeine involves a retro-Diels-Alder reaction leading to the loss of methyl

isocyanate (CH₃NCO, 57 Da) from the pyrimidinedione ring, resulting in a major fragment ion at

m/z 138.[11][12] Isocaffeine is expected to undergo a similar initial fragmentation, but

subsequent losses from the imidazole portion of the molecule may differ due to the N9-methyl

group.
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Ion/Fragment Caffeine (m/z) Isocaffeine (m/z)
Probable
Identity/Loss

[M+H]⁺ 195 195.1[4]
Protonated Parent

Molecule

Fragment 1 138 138.1[4] [M+H - CH₃NCO]⁺

Fragment 2 110 110.1[4] [Fragment 1 - CO]⁺

Fragment 3 83
149, 147, 165.2 ([M-

H]⁻ mode)[4]

Further ring

fragmentation

Experimental Protocols
Protocol: HPLC-UV/MS for Isomer Separation and
Identification
This method provides chromatographic separation followed by detection and identification.

Standard Preparation: Prepare individual 1 mg/mL stock solutions of caffeine and

isocaffeine in methanol. Prepare a mixed working standard at 10 µg/mL in the mobile

phase.

Chromatography System:

Instrument: Agilent 1200 series HPLC or equivalent.[13]

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).[13]

Mobile Phase: Gradient elution using A: 10 mM ammonium acetate in water and B:

Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to

initial conditions.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.[13]
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Injection Volume: 5 µL.

Detection:

UV Detector: Monitor at 273 nm.

Mass Spectrometer: ESI in positive ion mode. Scan m/z from 50 to 300. For MS/MS,

select precursor ion m/z 195 and acquire product ion spectra.

Analysis: The isomers will exhibit different retention times due to slight polarity differences.

Confirm identity by comparing retention times and mass spectra against certified reference

standards.
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Caption: Analytical workflow for isomer differentiation.

Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified sample (caffeine or isocaffeine) in

approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated water (D₂O) in a clean

NMR tube.[14]

Instrument: 500 MHz NMR spectrometer or higher.

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. If necessary, run DEPT-135,

HSQC, and HMBC experiments to aid in unambiguous assignment of all carbon and proton

signals.

Referencing: Reference spectra to the residual solvent signal or an internal standard (e.g.,

TMS).

Analysis: Compare the chemical shifts and multiplicities of the signals to reference spectra or

published data to confirm the isomer's identity.

Synthesis of Isocaffeine
Isocaffeine is not naturally abundant and is typically synthesized for research purposes. A

common method is the Traube purine synthesis.[3]
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Caption: General workflow for the synthesis of Isocaffeine.

Biological Activity and Signaling Pathways
The primary mechanism of action for caffeine is the antagonism of adenosine receptors (A₁,

A₂A, A₂B, and A₃).[15][16] By blocking these receptors, caffeine prevents the binding of the

endogenous neuromodulator adenosine, which normally promotes drowsiness and
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vasodilation. This blockade leads to the characteristic stimulant effects of caffeine. Isocaffeine
is also reported to be an adenosine receptor antagonist.[8]

A secondary mechanism for xanthines is the inhibition of phosphodiesterase (PDE) enzymes.

PDEs are responsible for degrading the second messenger cyclic adenosine monophosphate

(cAMP). By inhibiting PDEs, xanthines can increase intracellular cAMP levels, which mimics or

enhances the effects of Gs-coupled receptor activation. Caffeine is a non-selective, but

relatively weak, PDE inhibitor.[16] Isocaffeine has been noted as a potential PDE inhibitor as

well.

Biological Target Caffeine Isocaffeine

Adenosine A₁ Receptor Antagonist (Ki: 12 - 50 µM)
Antagonist (Quantitative data

not available)[8]

Adenosine A₂A Receptor Antagonist (Ki: 2.4 - 40 µM)
Antagonist (Quantitative data

not available)[8]

Phosphodiesterase (PDE)
Non-selective inhibitor (IC₅₀:

>100 µM for PDE4)

Reported PDE inhibitor

(subtype selectivity and

potency data not available)

Intracellular Ca²⁺ Release Induces release Does not induce release

Adenosine Receptor Signaling
Both A₂A and A₂B adenosine receptors couple to the Gs alpha subunit (Gαs) of a G-protein.

Activation by adenosine stimulates adenylyl cyclase (AC), which converts ATP to cAMP.

Increased cAMP activates Protein Kinase A (PKA), leading to various downstream cellular

responses. Caffeine and isocaffeine, as antagonists, competitively bind to these receptors and

block this entire cascade.
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Caption: Antagonism of the Adenosine Receptor signaling pathway.
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Conclusion
The structural difference between caffeine (1,3,7-trimethylxanthine) and isocaffeine (1,3,9-

trimethylxanthine) is the position of a single methyl group, from N7 to N9. This isomerization

results in distinct physicochemical properties, including a significantly higher melting point and

greater water solubility for isocaffeine. These structural variations provide unique signatures in

NMR and MS analyses, allowing for their unambiguous differentiation. While both compounds

act as adenosine receptor antagonists, the full pharmacological profile of isocaffeine,

particularly its potency at various receptor subtypes and as a PDE inhibitor, requires further

quantitative investigation. The data and protocols presented in this guide serve as a

foundational resource for professionals engaged in the analysis, synthesis, and biological

evaluation of these xanthine isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.researchgate.net/figure/Affinity-of-caffeine-and-other-simple-alkylxanthines-at-adenosine-receptors-A1AR-A2AAR_tbl1_341486058
https://pubmed.ncbi.nlm.nih.gov/20164566/
https://pubmed.ncbi.nlm.nih.gov/28443667/
https://pubmed.ncbi.nlm.nih.gov/28443667/
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_8_Butyltheophylline_and_Caffeine_as_Adenosine_Receptor_Antagonists.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9251831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9251831/
https://www.benchchem.com/product/b195696#structural-differences-between-isocaffeine-and-caffeine
https://www.benchchem.com/product/b195696#structural-differences-between-isocaffeine-and-caffeine
https://www.benchchem.com/product/b195696#structural-differences-between-isocaffeine-and-caffeine
https://www.benchchem.com/product/b195696#structural-differences-between-isocaffeine-and-caffeine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b195696?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

